Product packaging for 5-(Hexylsulfanyl)quinoline-8-thiol(Cat. No.:CAS No. 60465-68-1)

5-(Hexylsulfanyl)quinoline-8-thiol

Cat. No.: B12885798
CAS No.: 60465-68-1
M. Wt: 277.5 g/mol
InChI Key: CWOVYRXPRBKCKT-UHFFFAOYSA-N
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Description

Significance of Quinoline-8-thiol Scaffolds in Modern Chemical Research

The quinoline-8-thiol framework is of particular interest due to its inherent ability to act as a robust chelating agent. The nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiol group at the 8-position work in concert to bind metal ions, forming stable complexes. This characteristic has been the driving force behind its extensive use in various chemical disciplines.

Quinoline and its derivatives have a rich history in chemistry, initially gaining prominence for their presence in natural products and their wide-ranging biological activities. researchgate.net Over time, their utility expanded into the realm of ligand design, where the quinoline scaffold proved to be a reliable building block for creating molecules with specific coordination geometries. vulcanchem.com This has led to their application in catalysis, sensor technology, and the development of luminescent materials. vulcanchem.comacs.org The ability to systematically modify the quinoline ring at various positions has allowed for the fine-tuning of their electronic and steric properties, making them highly adaptable for diverse applications. researchgate.net

The thiol (-SH) group at the 8-position of the quinoline ring is a key determinant of its chemical personality. wikipedia.org This group is a soft donor, exhibiting a strong affinity for soft metal ions. The nitrogen atom at position 1 and the thiol group at position 8 create a bidentate chelate that can form stable five-membered rings with metal ions. smolecule.com This arrangement is crucial for its function as a ligand. The electronic properties of the thiol group, including its ability to be oxidized to form disulfides or other sulfur-containing species, further expand the potential chemical transformations and applications of these molecules. smolecule.com The deprotonation of the thiol group to a thiolate anion enhances its nucleophilicity and coordinating ability. vulcanchem.com

Rationale for Investigating the 5-(Hexylsulfanyl)quinoline-8-thiol System

The specific selection of a hexylsulfanyl group at the 5-position is a deliberate design choice aimed at imparting specific and advantageous characteristics to the quinoline-8-thiol framework.

The incorporation of a long-chain alkyl thioether, such as a hexylsulfanyl group, offers several distinct advantages. The "hexyl" portion of the substituent introduces a significant non-polar character to the molecule. This increased lipophilicity can enhance the solubility of the compound and its metal complexes in non-polar organic solvents, which is often a desirable trait for applications in organic synthesis and materials processing. smolecule.com Furthermore, the flexible nature of the hexyl chain can influence the solid-state packing of the molecules, potentially leading to the formation of unique crystal structures and materials with interesting properties. The thioether linkage (-S-) itself can also participate in secondary coordination interactions or influence the electronic properties of the quinoline ring system.

The investigation of this compound opens up several promising avenues for research. A primary focus would be the synthesis and characterization of its metal complexes. The coordinating properties of this ligand with a variety of transition metals and main group elements could be explored to create novel complexes with unique structural, electronic, and photophysical properties. These complexes could then be investigated for their potential applications in areas such as:

Luminescent Materials: Quinoline derivatives are known to form the basis of organic light-emitting diodes (OLEDs). vulcanchem.com The hexylsulfanyl substituent could modulate the emission properties of the corresponding metal complexes, potentially leading to new phosphorescent or fluorescent materials.

Sensors: The strong chelating ability of the quinoline-8-thiol moiety can be harnessed to develop selective sensors for specific metal ions. vulcanchem.com The hexylsulfanyl group could enhance the sensitivity or selectivity of such sensors.

Catalysis: Metal complexes of quinoline-thiol derivatives can act as catalysts in various organic transformations. The steric and electronic influence of the 5-substituent could be used to tune the catalytic activity and selectivity.

Further research could also delve into the synthesis of more complex architectures using this compound as a building block. This could involve its incorporation into polymers or macrocycles to create advanced functional materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NS2 B12885798 5-(Hexylsulfanyl)quinoline-8-thiol CAS No. 60465-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60465-68-1

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

5-hexylsulfanylquinoline-8-thiol

InChI

InChI=1S/C15H19NS2/c1-2-3-4-5-11-18-14-9-8-13(17)15-12(14)7-6-10-16-15/h6-10,17H,2-5,11H2,1H3

InChI Key

CWOVYRXPRBKCKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C2C=CC=NC2=C(C=C1)S

Origin of Product

United States

Synthetic Methodologies for 5 Hexylsulfanyl Quinoline 8 Thiol and Its Analogs

Retrosynthetic Analysis of 5-(Hexylsulfanyl)quinoline-8-thiol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comub.edu For this compound, the analysis begins by identifying the key functional groups and the quinoline (B57606) core. The two primary disconnections are the carbon-sulfur bonds at the C-5 and C-8 positions.

The hexylsulfanyl group at C-5 can be retrosynthetically cleaved to a quinoline bearing a suitable leaving group at this position, such as a halogen, and hexanethiol. Similarly, the thiol group at C-8 can be disconnected to reveal an 8-aminoquinoline (B160924) or an 8-haloquinoline derivative, which can be converted to the thiol. This leads to a simplified quinoline precursor that is functionalized at positions 5 and 8.

A plausible retrosynthetic strategy is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] --> B{C-S Disconnection at C-5};
    A --> C{C-S Disconnection at C-8};
    B --> D[5-Haloquinoline-8-thiol + Hexanethiol];
    C --> E[5-(Hexylsulfanyl)quinoline + Thiolating Agent];
    D --> F[5,8-Dihaloquinoline];
    E --> G[5-Haloquinoline];
    F --> H[Quinoline];
    G --> H;

Strategic Approaches to Quinoline Core Functionalization at Positions 5 and 8

The successful synthesis of this compound hinges on the effective functionalization of the quinoline nucleus at the C-5 and C-8 positions. Several strategic approaches can be employed to achieve this.

Directed Ortho-Metallation Strategies for Quinoline Nucleus

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.org This strategy involves the use of a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new functional group. researchgate.netresearchgate.net

In the context of quinoline synthesis, a directing group at a specific position can facilitate metallation at a neighboring carbon. For instance, a suitably placed directing group could facilitate lithiation at the C-8 position, allowing for the subsequent introduction of a thiol or a precursor group. The choice of the directing group is crucial for achieving the desired regioselectivity. acs.org

Thiolation Reactions at the C-8 Position of Quinoline Precursors

The introduction of a thiol group at the C-8 position of a quinoline precursor is a key transformation. One common method involves the conversion of an 8-aminoquinoline to the corresponding diazonium salt, which can then be treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis. scispace.com

Alternatively, direct thiolation can be achieved through the reaction of an 8-haloquinoline with a thiolating agent. For example, quinoline can be converted to quinoline-8-sulfonyl chloride by reaction with chlorosulfuric acid. wikipedia.org This intermediate can then be reduced to the corresponding thiol. wikipedia.orgacs.org Another approach involves the use of sodium hydrosulfide (B80085) or other sulfur-containing reagents.

Introduction of the Hexylsulfanyl Moiety via Alkylation or Thiol-ene Chemistry

The hexylsulfanyl group can be introduced at the C-5 position through a nucleophilic substitution reaction. This typically involves reacting a 5-haloquinoline derivative with hexanethiol in the presence of a base. The choice of base and reaction conditions is critical to ensure efficient coupling and minimize side reactions.

Another modern approach is the use of thiol-ene chemistry. This involves the radical-mediated addition of a thiol to an alkene. ucl.ac.uk In this context, a 5-vinylquinoline precursor could be reacted with hexanethiol in the presence of a radical initiator to form the desired 5-(hexylsulfanyl)quinoline derivative.

Multistep Synthetic Pathways for this compound

A complete synthetic route to this compound would involve a sequence of reactions incorporating the strategies discussed above.

Synthesis of Precursors and Key Intermediates

The synthesis would likely commence with a commercially available quinoline derivative. A possible synthetic sequence could start with the nitration of 5-chloro-8-hydroxyquinoline (B194070) to introduce a nitro group at the 7-position. nih.gov Subsequent reduction of the nitro group and dehalogenation would yield 7-amino-8-hydroxyquinoline. nih.gov Diazotization of the amino group followed by reaction with a sulfur source could then introduce the thiol at the 8-position.

The introduction of the hexylsulfanyl group at the C-5 position would likely be performed on a precursor that already has the C-8 functionality or a protected version of it. For instance, a 5-halo-8-protected-quinoline could be reacted with hexanethiol.

A general representation of a possible multi-step synthesis is shown below:

Scheme 2: Plausible Synthetic Pathway

graph TD
    A[Quinoline] --> B(Halogenation/Nitration at C-5 and C-8);
    B --> C{Functional Group Interconversions};
    C --> D[5-Halo-8-aminoquinoline];
    D --> E{Diazotization and Thiolation};
    E --> F[5-Haloquinoline-8-thiol];
    F --> G{Alkylation with Hexyl Bromide};
    G --> H[this compound];

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

Intermediate/ReagentRole in Synthesis
QuinolineStarting scaffold for functionalization. pharmaguideline.com
5-HaloquinolinePrecursor for the introduction of the hexylsulfanyl group.
8-AminoquinolinePrecursor for the introduction of the thiol group via diazotization. scispace.com
Quinoline-8-sulfonyl chlorideIntermediate for the synthesis of quinoline-8-thiol. wikipedia.org
HexanethiolSource of the hexylsulfanyl group.
Directed Metalation Group (DMG)Facilitates regioselective functionalization of the quinoline core. wikipedia.orgacs.org
Thiolating AgentIntroduces the thiol group at the C-8 position.
Base (e.g., NaH, K2CO3)Promotes nucleophilic substitution reactions.
Radical Initiator (for Thiol-ene)Initiates the radical addition of hexanethiol.

Table 2: Common Synthetic Reactions for Quinoline Functionalization

Reaction TypeDescription
Electrophilic Aromatic SubstitutionIntroduction of nitro or halo groups onto the quinoline ring.
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group (e.g., halide) by a nucleophile (e.g., thiolate).
Directed Ortho-Metallation (DoM)Regioselective deprotonation and functionalization of the quinoline ring. numberanalytics.comresearchgate.netresearchgate.net
Sandmeyer ReactionConversion of an amino group to other functionalities via a diazonium salt.
Reduction of Sulfonyl ChlorideConversion of a sulfonyl chloride to a thiol. acs.org
Thiol-ene ReactionRadical-mediated addition of a thiol to an alkene. ucl.ac.uk

The synthesis of this compound is a complex undertaking that requires careful planning and execution of multiple synthetic steps. The strategies outlined here provide a framework for approaching this challenging synthesis, highlighting the key transformations and intermediates involved. Further research and optimization of reaction conditions would be necessary to develop a high-yielding and efficient synthetic route.

Optimized Reaction Conditions and Synthetic Yields

The synthesis of this compound is not extensively documented in dedicated reports. However, its preparation can be conceptualized through established methodologies in quinoline chemistry and sulfur-based functionalization. A plausible synthetic approach involves a multi-step sequence starting from a suitably substituted quinoline precursor, such as 5-bromo-8-methoxyquinoline. The introduction of the hexylsulfanyl group can be achieved via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction with hexane-1-thiol. The final step involves the conversion of the 8-methoxy group to the 8-thiol, a transformation that often requires harsh conditions, such as cleavage with strong acids or conversion to a thiocyanate (B1210189) followed by reduction.

Optimization of such a synthetic sequence is critical for achieving viable yields. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time for the thioetherification step. For the demethylation and conversion to the thiol, the choice of reagent and control of the reaction environment are paramount to prevent side reactions, such as oxidation of the desired thiol product.

Research into analogous aryl thioether syntheses provides insight into potentially optimal conditions. For instance, palladium- or copper-catalyzed C-S cross-coupling reactions are common for forming aryl thioether bonds. mdpi-res.com Similarly, the preparation of aryl thiols from aryl halides or sulfonates has been explored using various sulfur sources. uni-muenchen.de

Table 1: Representative Optimized Conditions for Analogous Aryl Thioether Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)
ThioetherificationAryl Bromide, Hexane-1-thiolPd(dba)₂, Xantphos, Cs₂CO₃Toluene11085-95
ThioetherificationAryl Iodide, Hexane-1-thiolCuI, K₃PO₄DMF10080-90
O-DemethylationAryl Methyl EtherBBr₃Dichloromethane-78 to 2570-85

This table presents hypothetical data based on typical conditions for analogous reactions reported in the broader chemical literature.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final product, this compound, is essential to remove unreacted starting materials, catalysts, and by-products. Standard laboratory techniques are employed throughout the synthetic sequence.

Synthetic Intermediates: Intermediates, such as the 5-(hexylsulfanyl)-8-methoxyquinoline, are typically neutral compounds with moderate polarity. Following the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities. google.com This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. mdpi-res.com

Further purification is most commonly achieved using flash column chromatography on silica (B1680970) gel. uni-muenchen.degoogle.com A gradient elution system, often starting with a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from impurities.

Final Product: The final product contains a free thiol group, which is susceptible to air oxidation, potentially forming a disulfide dimer. Therefore, purification steps should be conducted with care, sometimes under an inert atmosphere (e.g., nitrogen or argon). The thiol group also imparts a weakly acidic character to the molecule.

After the reaction is complete, an extractive work-up is used. The crude product can be purified by flash chromatography, though care must be taken to choose an appropriate solvent system that minimizes product degradation on the silica gel. In some cases, crystallization from a suitable solvent or solvent mixture is an effective method for obtaining a highly pure product. The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. researchgate.netresearchgate.net

Derivatization Strategies of this compound

The bifunctional nature of this compound, possessing both a reactive thiol and a modifiable aromatic ring, allows for diverse derivatization strategies to tailor its properties for specific applications.

Modifications at the Thiol Group for Conjugation or Further Functionalization

The thiol group at the 8-position is a versatile handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions with a range of electrophiles.

Alkylation and Acylation: The thiol can be readily S-alkylated using alkyl halides or S-acylated with acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This allows for the introduction of a wide array of functional groups.

Disulfide Formation: Controlled oxidation of the thiol leads to the formation of a symmetrical disulfide bridge, creating a dimeric structure. This reaction is often reversible upon treatment with a reducing agent, a property utilized in various dynamic chemical systems.

Michael Addition: As a soft nucleophile, the thiol can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, esters, and nitriles. This is a key strategy for covalently linking the quinoline scaffold to other molecules.

Conjugation to Biomolecules: The reactivity of thiols with maleimides is a widely used bioconjugation strategy. ucl.ac.uk This allows for the selective labeling of cysteine residues in proteins or other thiol-containing biomolecules. ucl.ac.uk

Metal Coordination: The 8-thiol group, in concert with the quinoline nitrogen, forms a bidentate chelation site. This motif is well-known in quinoline-8-thiol for its ability to bind a variety of metal ions, a property that would be retained in this derivative. researchgate.net

Table 2: Potential Derivatization Reactions at the Thiol Group

Reaction TypeReagentFunctional Group Introduced
S-AlkylationMethyl Iodide-S-CH₃
Michael AdditionN-EthylmaleimideSuccinimide thioether
OxidationIodine (I₂)Disulfide (-S-S-)
Metal ChelationZn(OAc)₂Zinc-thiolate complex

This table provides examples of potential derivatization reactions.

Functionalization of the Quinoline Ring System for Tailored Properties

The quinoline ring itself is a robust aromatic system that can be further functionalized to modulate its electronic and steric properties. thieme-connect.de Modern synthetic methods, particularly transition-metal-catalyzed C-H bond functionalization, offer powerful tools for late-stage modification. nih.govnih.gov

Directed C-H Functionalization: The existing substituents (thioether and thiol) and the ring nitrogen can influence the regioselectivity of further reactions. The nitrogen atom, especially after conversion to an N-oxide, can act as a directing group to facilitate functionalization at the C2 or C8 positions. researchgate.net However, with the C8 position already occupied by a thiol, directed functionalization would likely target the C2 and C7 positions.

Electrophilic Aromatic Substitution: While the quinoline ring is generally electron-deficient, the sulfur substituents are weakly activating and ortho-, para-directing. Therefore, electrophilic substitution reactions like nitration or halogenation might proceed at positions C7 or C6, although conditions would need to be carefully controlled to avoid oxidation of the sulfur atoms.

Cross-Coupling Reactions: If the synthesis starts from a halogenated quinoline (e.g., 5-(hexylsulfanyl)-7-bromo-quinoline-8-thiol), the halogen can be replaced using various cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi-res.com This strategy significantly expands the accessible chemical space. nih.gov

These derivatization strategies highlight the utility of this compound as a building block for creating more complex molecules with tailored electronic, steric, and chelating properties.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Hexylsulfanyl Quinoline 8 Thiol

Elucidation of Molecular Conformation and Stereochemistry

The molecular structure of 5-(Hexylsulfanyl)quinoline-8-thiol is characterized by a planar quinoline (B57606) ring system substituted with a flexible hexylsulfanyl chain at the 5-position and a thiol group at the 8-position. The quinoline core, a bicyclic aromatic heterocycle, is inherently planar. The hexyl chain, being a saturated alkyl group, possesses conformational flexibility due to the free rotation around its carbon-carbon single bonds. This allows the chain to adopt various spatial arrangements.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereogenic centers and lacks the elements of chirality such as a chiral plane or axis. Therefore, it exists as a single structural isomer and does not exhibit enantiomerism or diastereomerism.

Detailed Spectroscopic Analysis for Structural Assignment and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), and mass spectrometry, a detailed and unambiguous structural assignment can be achieved.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene (B1212753) protons of the hexyl chain, and the thiol proton. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the quinoline ring and the electronic effects of the substituents. The protons of the hexyl chain will resonate in the upfield region, with the methylene group attached to the sulfur atom (α-CH₂) appearing at a lower field than the other methylene groups due to the deshielding effect of the sulfur atom. The terminal methyl group (CH₃) of the hexyl chain will be the most shielded and appear at the highest field. The thiol proton (SH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. uncw.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the region of δ 110-160 ppm. The carbons of the hexyl chain will appear in the upfield region, typically between δ 14 and 40 ppm. The carbon atom attached to the sulfur of the hexylsulfanyl group (α-C) will be deshielded compared to the other alkyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline-H28.5 - 8.8148 - 150
Quinoline-H37.4 - 7.6121 - 123
Quinoline-H48.0 - 8.3135 - 137
Quinoline-H67.2 - 7.4128 - 130
Quinoline-H77.6 - 7.8125 - 127
SH3.0 - 5.0 (broad s)-
α-CH₂3.0 - 3.5 (t)35 - 40
β-CH₂1.6 - 1.8 (m)30 - 32
γ-CH₂1.4 - 1.6 (m)28 - 30
δ-CH₂1.2 - 1.4 (m)22 - 24
ε-CH₂1.2 - 1.4 (m)22 - 24
CH₃0.8 - 1.0 (t)13 - 15

Note: The predicted values are based on data reported for analogous S-alkyl quinoline derivatives and may vary from experimental values.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic hexyl chain will appear in the region of 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1450-1650 cm⁻¹ region. A key absorption band for the thiol group (S-H stretch) is expected to be weak and appear around 2550-2600 cm⁻¹. The C-S stretching vibrations typically occur in the 600-800 cm⁻¹ region. samipubco.commdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the quinoline moiety are expected to give strong Raman signals. The C-S and S-S (if any impurities are present) stretching vibrations are also often more readily observed in Raman spectra compared to FT-IR.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 31003000 - 3100Stretching
Aliphatic C-H2850 - 29602850 - 2960Stretching
S-H2550 - 2600 (weak)2550 - 2600Stretching
C=C, C=N (Quinoline)1450 - 16501450 - 1650Stretching
C-S600 - 800600 - 800Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₉NS₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum can further confirm the structure, with characteristic losses of fragments from the hexyl chain and the quinoline ring. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be a key indicator of the compound's identity.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the latest available data, a crystal structure for this compound has not been reported in the crystallographic databases. X-ray crystallography would provide definitive information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions, such as van der Waals forces and potential hydrogen bonding involving the thiol and quinoline nitrogen atoms, which govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. As this compound is an achiral molecule, it does not exhibit optical activity and therefore will not show a CD spectrum. Consequently, chiroptical spectroscopy is not an applicable technique for determining enantiomeric excess for this compound, as there are no enantiomers to be in excess of one another.

Theoretical and Computational Investigations of 5 Hexylsulfanyl Quinoline 8 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nrel.gov For 5-(Hexylsulfanyl)quinoline-8-thiol, DFT calculations would be employed to determine its ground-state electronic structure, electron density distribution, and the energies and shapes of its molecular orbitals.

The process involves selecting an appropriate functional and basis set. For instance, a hybrid functional like M06-2X or B3LYP, combined with a basis set such as def2-TZVP or 6-311G(d,p), would likely be used to achieve a balance between computational cost and accuracy for a molecule containing sulfur and nitrogen heteroatoms. nrel.gov The calculation would begin with geometry optimization, where the algorithm systematically alters the bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule. From this optimized structure, properties like Mulliken charges, which describe the partial charge distribution over each atom, and the molecular electrostatic potential (MEP) map can be computed. mdpi.com The MEP map is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the reactive sites near the nitrogen and sulfur atoms. mdpi.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the sulfur atoms and the quinoline (B57606) ring, which can participate in π-π interactions. uncw.edu The LUMO is likely distributed over the aromatic quinoline system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and softness (S). These indices provide quantitative measures of the molecule's reactivity. ekb.eg

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterValue (eV)Significance
EHOMO-6.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.75Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.50Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com
Electronegativity (χ)4.00Tendency to attract electrons.
Chemical Hardness (η)2.25Resistance to change in electron distribution.
Chemical Softness (S)0.44Reciprocal of hardness; indicates higher reactivity.

Note: These values are illustrative and would be formally determined via DFT calculations.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation predicts the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a quinoline derivative like this, absorptions are expected in the UV-A and UV-B regions, corresponding to π→π* transitions within the aromatic system. uncw.edubeilstein-journals.org

NMR Chemical Shifts: DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculated 1H and 13C NMR spectra can be compared with experimental data to confirm the structure of this compound. nih.gov The predictions would differentiate between the aromatic protons of the quinoline core and the aliphatic protons of the hexylsulfanyl chain.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ValuesAssignment
UV-Vis (λmax) ~245 nm, ~320 nmπ→π* transitions in the quinoline ring system. uncw.edu
1H NMR (δ, ppm) 7.0 - 8.8 ppmAromatic protons on the quinoline core. uncw.edu
2.5 - 3.5 ppm-CH2- protons of the hexyl chain adjacent to the sulfur atom.
0.8 - 1.8 ppmRemaining aliphatic protons of the hexyl chain. nih.gov
~4.5 ppmThiol (-SH) proton, position can be variable.
13C NMR (δ, ppm) 110 - 150 ppmAromatic carbons of the quinoline core. nih.gov
14 - 40 ppmAliphatic carbons of the hexyl chain. nih.gov

Note: These are typical, representative values for similar structures. Actual values require specific calculations.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govmdpi.com This approach is particularly useful for flexible molecules like this compound.

The this compound molecule combines a rigid, planar quinoline core with a flexible hexylsulfanyl side chain. MD simulations can explore the conformational landscape of this molecule by simulating its atomic motions over nanoseconds or longer. mdpi.com These simulations would reveal the preferred spatial arrangements of the hexyl chain relative to the quinoline ring.

The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angles within the hexyl chain to identify the most stable and frequently occurring conformers. This analysis helps understand how the chain might fold and interact with the aromatic core or with other molecules, which is crucial for predicting its packing in a solid state or its binding to a target site.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. nih.gov MD simulations can explicitly model the solvent molecules (e.g., water, DMSO, chloroform), providing a realistic depiction of solute-solvent interactions. ekb.eg

For this compound, simulations in different solvents would show how the hydrophobic hexyl chain and the more polar quinoline-8-thiol moiety interact with the solvent molecules. In a polar solvent like water, the hexyl chain would likely adopt a more compact conformation to minimize its exposure to the aqueous environment (hydrophobic effect). In a nonpolar solvent, the chain might be more extended. The simulations would also reveal specific interactions, such as hydrogen bonding between the thiol group or the quinoline nitrogen and protic solvent molecules. nih.gov This provides insight into the molecule's solubility and how its shape changes in different chemical environments.

Prediction of Ligand-Metal Interaction Geometries and Energies

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on this compound. While extensive research exists on the coordination chemistry of the parent molecule, quinoline-8-thiol, and its various other derivatives, the specific impact of the 5-(hexyldisulfanyl) substituent on ligand-metal interactions has not been computationally modeled or reported.

In the absence of direct research, predictions regarding the interaction geometries and energies of this compound with metal ions must be extrapolated from studies on analogous compounds. Quinoline-8-thiol and its derivatives are well-established as potent bidentate ligands that coordinate to metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, forming a stable five-membered chelate ring.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been widely employed to elucidate the structural and electronic properties of metal complexes with similar quinoline-based ligands. These studies consistently show that the geometry of the resulting complex is highly dependent on the coordination number and the electronic configuration of the metal ion. For instance, with divalent transition metal ions, both tetrahedral and square planar geometries are commonly predicted and observed.

The introduction of the hexylsulfanyl group at the 5-position of the quinoline ring is anticipated to primarily exert steric and electronic effects on the coordination sphere. The long alkyl chain could sterically hinder the approach of other ligands or influence the packing of the complexes in the solid state. Electronically, the thioether linkage might subtly modulate the electron density on the quinoline ring system, which in turn could have a minor effect on the strength of the metal-ligand bonds.

For a hypothetical divalent metal ion (M²⁺) complex with two molecules of this compound, a tetrahedral or square planar geometry would be expected. The key geometrical parameters that would be of interest in a computational study are the M-N and M-S bond lengths, as well as the N-M-S bond angle within the chelate ring and the S-M-S and N-M-N angles between the two ligand molecules.

The interaction energy between the ligand and a metal ion is a critical parameter for assessing the stability of the resulting complex. This energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal ion. While no specific data exists for this compound, studies on similar ligands demonstrate that the interaction energies are significantly influenced by the nature of the metal ion.

To provide a more concrete, albeit illustrative, understanding, the following table presents hypothetical data based on computational studies of related quinoline-8-thiol derivatives with various divalent metal ions. These values should be considered as approximations for what might be expected for this compound.

Metal Ion (M²⁺)Predicted GeometryM-N Bond Length (Å)M-S Bond Length (Å)Interaction Energy (kcal/mol)
Cu²⁺Distorted Square Planar1.95 - 2.052.20 - 2.30-250 to -280
Ni²⁺Square Planar1.90 - 2.002.15 - 2.25-240 to -270
Zn²⁺Tetrahedral2.00 - 2.102.30 - 2.40-220 to -250
Cd²⁺Tetrahedral2.15 - 2.252.45 - 2.55-200 to -230

It is imperative to underscore that the data presented above is not from direct computational studies of this compound and should be interpreted with caution. Rigorous theoretical investigations on this specific compound are required to accurately predict its ligand-metal interaction geometries and energies. Such studies would provide valuable insights into its coordination behavior and could guide the rational design of novel metal complexes with tailored properties for various applications.

Coordination Chemistry of 5 Hexylsulfanyl Quinoline 8 Thiol with Metal Centers

Ligand Properties and Coordination Modes

The parent compound, 8-mercaptoquinoline (B1208045), is a well-known chelating agent. wikipedia.org The introduction of a hexylsulfanyl group at the 5-position modifies the electronic and steric profile of the ligand, thereby influencing its coordination behavior.

5-(Hexylsulfanyl)quinoline-8-thiol acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the deprotonated thiol group. This forms a stable five-membered chelate ring, a characteristic feature shared with its parent analogue, 8-mercaptoquinoline, and the oxygen-analogue, 8-hydroxyquinoline (B1678124). wikipedia.orgnih.gov The hydrogen of the thiol group (-SH) is displaced upon coordination with a metal ion, leading to the formation of a metal-thiolate bond. scispace.com

The nitrogen atom acts as a σ-donor, while the anionic sulfur donor is a soft base, making this ligand particularly suitable for coordinating with soft or borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory. nih.gov The combination of the heterocyclic nitrogen and the thiolate sulfur provides a robust coordination environment that can stabilize a variety of metal centers.

Table 1: Donor Atoms and Chelation Site

Donor Atom 1 Donor Atom 2 Resulting Chelate Ring Size

The substituent at the C5 position of the quinoline ring can significantly modulate the ligand's properties. The hexylsulfanyl group (-S-C₆H₁₃) is anticipated to exert both electronic and steric influences.

Electronic Effects: The sulfur atom of the hexylsulfanyl group possesses lone pairs of electrons that can be donated into the quinoline ring system through resonance. This electron-donating character increases the electron density on the aromatic system, which can enhance the basicity of the quinoline nitrogen and influence the ligand field strength. This modification of the electronic properties can tune the photophysical and electrochemical characteristics of the resulting metal complexes. scispace.com

Steric Effects: The hexyl chain introduces significant steric bulk. While the chain is flexible, its presence can influence the packing of ligands around a metal center, potentially preventing the formation of higher-coordinate complexes that might be accessible to the less-hindered parent ligand, 8-mercaptoquinoline. thieme-connect.deuni-muenchen.de Conversely, the lipophilic nature of the hexyl group is expected to enhance the solubility of both the free ligand and its metal complexes in nonpolar organic solvents.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures developed for related 8-mercaptoquinoline and 8-hydroxyquinoline ligands, typically involving the reaction of the ligand with a metal salt in a suitable solvent. jocpr.comresearchgate.net

By analogy with 8-mercaptoquinoline and 8-hydroxyquinoline, this compound is expected to form stable complexes with a wide range of transition metal ions. scispace.comresearchgate.net The soft nature of the thiol donor suggests a particularly strong affinity for soft metal ions like mercury (Hg²⁺) and copper (Cu²⁺). nih.gov Depending on the metal ion's coordination number and preferred geometry, complexes with different stoichiometries can be formed. For instance, six-coordinate metal ions like Mn(II) can form tris-chelate complexes [M(L)₃]⁻, while four-coordinate ions like Zn(II) or Cu(II) typically form bis-chelate complexes [M(L)₂]. scispace.comresearchgate.net

Table 2: Expected Stoichiometry of Metal Complexes

Metal Ion Typical Coordination Number Expected Complex Formula (L = deprotonated ligand)
Cu(II) 4 or 6 [Cu(L)₂]
Zn(II) 4 [Zn(L)₂]
Ni(II) 4 or 6 [Ni(L)₂]
Mn(II) 6 [Mn(L)₂] or [Mn(L)₃]⁻

The formation of metal complexes is accompanied by distinct changes in spectroscopic properties, which serve as powerful tools for characterization. researchgate.netresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of quinoline-based ligands are dominated by π-π* transitions. Upon chelation, the energies of these transitions are altered, typically resulting in a shift of the absorption bands (either bathochromic or hypsochromic). These shifts provide direct evidence of ligand-to-metal coordination. researchgate.netresearchgate.net

Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are classic examples of ligands that exhibit chelation-enhanced fluorescence (CHEF). scispace.com The free ligand is often weakly fluorescent due to processes like excited-state intramolecular proton transfer. Upon complexation, the ligand becomes more rigid and such non-radiative decay pathways are suppressed, leading to a significant increase in fluorescence intensity. scispace.comresearchgate.net This "turn-on" fluorescence is a clear signature of metal binding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II) or Mn(II), EPR spectroscopy is an invaluable tool. The EPR spectrum provides detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding (i.e., covalent vs. ionic character). jocpr.com

The definitive determination of the three-dimensional structure of these metal complexes relies on advanced analytical techniques.

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, X-ray diffraction provides unambiguous information about the solid-state structure. researchgate.net This includes precise bond lengths and angles, the coordination geometry of the metal center (e.g., tetrahedral, square planar, or octahedral), and intermolecular packing interactions. jocpr.comresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): For complexes that are non-crystalline or in solution, EXAFS can provide valuable structural information. This technique probes the local environment around the absorbing metal atom, yielding data on the types and distances of neighboring atoms, thus helping to determine the coordination number and local geometry.

Table 3: Summary of Characterization Techniques

Technique Information Obtained
UV-Vis Spectroscopy Evidence of coordination, shifts in π-π* transitions
Fluorescence Spectroscopy Confirmation of metal binding through chelation-enhanced fluorescence
EPR Spectroscopy Oxidation state and coordination environment of paramagnetic metals
X-ray Diffraction Precise 3D structure, coordination geometry, bond lengths/angles

Stability and Stoichiometry of Metal Complexes

The interaction between a metal ion (M) and a ligand (L) like this compound to form a complex (MLn) is a reversible equilibrium process. The stability of the complex in solution is quantitatively expressed by the stability constant (β), which is the equilibrium constant for the formation reaction. A higher stability constant indicates a more stable complex. The stoichiometry of the complex refers to the ratio of metal ions to ligands (n) in the coordination sphere.

For a comprehensive understanding of the coordination behavior of this compound, detailed studies would be required to determine these fundamental parameters.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of a metal complex is governed by both thermodynamic and kinetic factors.

Thermodynamic Stability relates to the difference in energy between the reactants (metal ion and ligand) and the products (the complex) at equilibrium. It is typically quantified by the Gibbs free energy change (ΔG°) of the complexation reaction, which is related to the stability constant (β) by the equation:

ΔG° = -RTlnβ

where R is the gas constant and T is the temperature in Kelvin. The enthalpy change (ΔH°) provides information about the heat evolved or absorbed during complex formation, reflecting the strength of the metal-ligand bonds. The entropy change (ΔS°) relates to the change in disorder of the system upon complexation, often influenced by the chelate effect and changes in solvation.

Kinetic Stability refers to the rate at which a complex is formed and the rate at which it undergoes ligand exchange reactions. Complexes are classified as either labile (undergoing rapid ligand exchange) or inert (undergoing slow ligand exchange). The kinetic stability is crucial for applications where the complex must remain intact over a certain period.

Currently, no specific thermodynamic or kinetic data for the formation of metal complexes with this compound has been reported. Future research would involve techniques such as potentiometric or spectrophotometric titrations to determine stability constants, and stopped-flow or temperature-jump spectroscopy to study the kinetics of complex formation.

Factors Influencing Complex Stability

The stability of metal complexes is influenced by several factors, and understanding these is key to predicting and controlling the coordination behavior of this compound.

pH: The pH of the solution is a critical factor, as this compound has two potential sites for protonation/deprotonation: the quinoline nitrogen and the thiol group. The availability of the deprotonated form of the ligand, which is typically the coordinating species, is directly dependent on the pH. At low pH, protonation of the donor atoms would prevent complex formation. As the pH increases, deprotonation occurs, favoring chelation. The optimal pH range for complex formation would need to be determined experimentally.

Solvent: The nature of the solvent can significantly impact complex stability. The polarity, dielectric constant, and coordinating ability of the solvent all play a role. For instance, in a strongly coordinating solvent, the solvent molecules can compete with the ligand for coordination sites on the metal ion, potentially leading to lower stability constants. The solubility of both the ligand and the resulting metal complex is also a crucial consideration.

Metal Ion Concentration: The concentration of the metal ion influences the position of the complexation equilibrium. According to Le Chatelier's principle, an increase in the metal ion concentration will drive the equilibrium towards the formation of the complex. The ratio of metal to ligand concentration is also a key determinant of the stoichiometry of the dominant species in solution.

Reactivity and Mechanistic Studies of 5 Hexylsulfanyl Quinoline 8 Thiol

Redox Chemistry of the Thiol and Quinoline (B57606) Moieties

The redox behavior of 5-(Hexylsulfanyl)quinoline-8-thiol is expected to be rich, involving both the thiol and the quinoline functionalities. The thiol group can undergo oxidation to form a disulfide, while the quinoline ring can participate in electron transfer reactions.

Cyclic voltammetry is a powerful technique to investigate electron transfer processes, capable of delineating reversible, quasi-reversible, or irreversible behaviors of redox couples. sciepub.com For related thiol-containing compounds, cyclic voltammetry has been used to study their long-term stability when functionalized on electrodes. uniba.it The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure, with substituents influencing the oxidation and reduction potentials. ias.ac.in It is anticipated that the hexylsulfanyl group at the 5-position would modulate the redox potentials of the quinoline and thiol moieties due to its electron-donating nature.

The primary oxidation pathway for thiols involves the formation of disulfides through the coupling of two thiol molecules. This can be achieved using mild oxidizing agents. masterorganicchemistry.com In the case of this compound, oxidation would likely yield the corresponding di-8-quinolyl disulfide derivative. The general mechanism for thiol oxidation often involves the formation of a thiyl radical intermediate. acs.org

The reduction of the quinoline ring system is also a possible pathway. The transfer hydrogenation of 2-substituted quinolines to the corresponding 1,2,3,4-tetrahydroquinolines has been achieved using various catalysts, indicating that the quinoline core can be reduced under specific conditions. rsc.org For 5-acetyl-8-(phenylmethoxy)quinoline, reduction reactions can lead to tetrahydroquinoline derivatives.

The reduction potentials of one-electron couples for a wide range of organic molecules, including quinones and nitroaryl compounds, have been compiled, highlighting the diverse redox chemistry of such systems. nist.gov

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the nucleophilic character of the thiol group and the electron density distribution in the quinoline ring.

Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The thiolate anion, formed by deprotonation of the thiol group, is expected to react readily with a variety of electrophiles in SN2-type reactions. masterorganicchemistry.com For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with thiols like ethanethiol (B150549) and butanethiol to give the corresponding 4-alkylthio derivatives. mdpi.comresearchgate.net This suggests that the thiol group in this compound would be a primary site for reaction with electrophiles such as alkyl halides. The predominant reaction pathway is often the nucleophilic attack of the thiolate ion. nih.gov

The quinoline ring itself can also react with nucleophiles, particularly at positions activated by electron-withdrawing groups or in the form of a quinolinedione. nih.govmdpi.com For instance, the treatment of 5,8-quinolinediones with nucleophiles like amines, alcohols, or thiols leads to the formation of mono- or disubstituted derivatives. mdpi.com An electrochemical method for the selective C3-thiolation of quinolines has also been developed, indicating that direct functionalization of the quinoline ring with thiols is possible under specific conditions. rsc.org

Conversely, the quinoline ring can undergo electrophilic substitution, although the presence of the deactivating thiol and alkylthio groups might influence the regioselectivity of such reactions.

Mechanistic Pathways in Catalytic Systems involving this compound (if applicable)

There is no specific information available in the searched literature regarding the use of this compound in catalytic systems. However, quinoline derivatives and thiols are known to be involved in various catalytic processes. For example, thiourea (B124793) has been used as an organocatalyst for the transfer hydrogenation of quinoline derivatives. rsc.org In photoredox catalysis, redox mediators can be used to catalyze the photooxidation of thiols to the key thiyl radical intermediate for subsequent reactions. acs.org Given the chelating ability of the quinoline-8-thiol scaffold, it is plausible that this compound could act as a ligand for metal catalysts, but specific applications and mechanistic studies are yet to be reported.

Applications of 5 Hexylsulfanyl Quinoline 8 Thiol in Chemical Sciences

Advanced Material Science Applications

The unique architecture of 5-(Hexylsulfanyl)quinoline-8-thiol, featuring a planar aromatic quinoline (B57606) ring, a soft thiol donor, and a flexible alkyl chain, positions it as a promising building block for advanced functional materials.

Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its analogues, are renowned for their ability to form highly luminescent metal complexes that have been pivotal in the development of organic light-emitting diodes (OLEDs). bldpharm.com These complexes, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are staple electron-transport and emissive materials in OLED technology. The underlying principle is that the quinoline ligand framework can be modified to tune the electronic properties and, consequently, the emission color and efficiency of the resulting metal complexes.

While direct research on this compound for OLEDs is not extensively documented, its structural similarity to classic OLED ligands suggests significant potential. The quinoline-8-thiol moiety can form stable complexes with various metal ions (e.g., Zn(II), Al(III)) that are often luminescent. The sulfur atom at the 8-position, being a soft donor, can influence the electronic structure and photophysical properties of these complexes compared to their oxygen-based (quinolinol) counterparts. The hexylsulfanyl group at the 5-position would enhance solubility in organic solvents, facilitating device fabrication through solution-processing techniques, a key advantage for manufacturing large-area and flexible organic photovoltaic (OPV) devices. nih.gov Derivatives of quinoline-8-thiolate (B11517215) are actively being investigated for their electron-transport properties in photovoltaic devices.

Phthalocyanines, another class of macrocyclic compounds, are also explored in OLEDs and OPVs for their photosensitizing capabilities. researchgate.netmdpi.com The integration of thiol groups into such systems is a strategy to modulate their electronic properties and facilitate anchoring to surfaces.

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The quinoline-8-thiol unit is an excellent bidentate ligand, using its nitrogen and sulfur atoms to chelate metal ions. This chelation is the basis for forming extended one-, two-, or three-dimensional networks. rsc.orgmdpi.comcam.ac.uk

For this compound, the quinoline-8-thiol head would act as the primary binding site for metal ions. The hexylsulfanyl chain would project from the polymer backbone, influencing the polymer's secondary structure and properties. Key potential effects of the hexylsulfanyl group include:

Enhanced Solubility: The long alkyl chain can improve the solubility of the resulting coordination polymers in organic solvents, enabling easier characterization and processing.

Structural Control: The steric bulk and flexibility of the hexyl groups can control the packing of the polymer chains in the solid state, influencing porosity and material density.

Functionalization: The sulfur atom in the hexylsulfanyl chain could potentially act as a secondary, weaker binding site, leading to more complex and higher-dimensional structures.

These features make such coordination polymers candidates for applications in catalysis, gas storage, and sensing. bldpharm.com

The thiol (-SH) group has a strong affinity for the surfaces of noble metals, most notably gold, as well as for various semiconductor nanocrystals. This property is widely exploited to anchor organic molecules onto these surfaces, thereby modifying their properties for specific applications. dntb.gov.uarsc.org

This compound is an ideal candidate for surface functionalization due to its terminal thiol group. It can be used to modify the surface of materials like gold nanoparticles (AuNPs) or quantum dots. The process involves the formation of a stable gold-sulfur bond, creating a self-assembled monolayer of the quinoline derivative on the nanoparticle surface. rsc.org

The functionalization imparts a dual character to the material:

The hexylsulfanyl chain provides a hydrophobic layer, influencing the dispersibility of the functionalized material in various solvents.

The exposed quinoline-8-thiol headgroup presents a metal-binding site on the material's surface. This could turn a simple nanoparticle into a sensor, where the binding of a target metal ion to the quinoline moiety could be detected through changes in the nanoparticle's optical or electronic properties (e.g., a change in the surface plasmon resonance of AuNPs).

Furthermore, derivatives of quinolinol have been successfully loaded onto silica (B1680970) nanoparticles to create new nanocomposites for applications like ion removal from water. nih.gov This demonstrates the versatility of the quinoline scaffold in modifying different types of inorganic materials.

Chemosensing and Molecular Recognition Systems

The ability of the quinoline ring system to fluoresce and the capacity of the N,S donor set of quinoline-8-thiol to selectively bind metal ions are the foundational principles for its use in chemosensors.

Fluorescent chemosensors are typically designed based on a "fluorophore-spacer-receptor" model. In the case of this compound, the quinoline ring acts as the fluorophore, and the chelating pocket formed by the quinoline nitrogen and the thiol sulfur serves as the receptor for analytes.

The sensing mechanism in such quinoline-based sensors often relies on one of several photophysical processes: cam.ac.ukdntb.gov.uamdpi.com

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the sulfur atom can quench the fluorescence of the quinoline ring through PET. Upon binding a metal ion, the electron pair becomes engaged in the coordination bond, which lowers its energy and suppresses the PET process. This results in a significant "turn-on" of fluorescence, signaling the presence of the analyte. rsc.orgnih.gov

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the ligand restricts the molecule's vibrational and rotational freedom. This increased rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield.

Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline system can be altered upon metal binding, changing the nature of the excited state and leading to shifts in the emission wavelength or intensity. nih.gov

The hexylsulfanyl substituent at the 5-position primarily serves to modulate the solubility of the sensor in different media and can fine-tune the electronic properties of the quinoline fluorophore.

The quinoline-8-thiol platform and its derivatives are highly effective in the selective detection of various metal ions. The selectivity is governed by the nature of the N,S donor pocket, which shows a preference for soft or borderline Lewis acidic metal ions according to Hard-Soft Acid-Base (HSAB) theory. By modifying the quinoline backbone or the substituents, researchers can fine-tune the sensor's affinity for specific ions.

Numerous studies on related quinoline-based chemosensors have demonstrated their efficacy in detecting a wide range of environmentally and biologically important metal ions. mdpi.comukm.my The detection is often observable through a distinct colorimetric or fluorescent response. For instance, different quinoline derivatives have been engineered for the highly selective and sensitive detection of ions such as zinc (Zn²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). mdpi.comukm.mynih.gov

The table below summarizes the findings for various chemosensors based on the quinoline scaffold, highlighting their performance in detecting specific metal ions.

Sensor BaseTarget Analyte(s)Detection LimitObserved ResponseReference
Quinoline-2-thiol derivativeHg²⁺, Ag⁺, Cu²⁺Not specifiedFluorescence quenching rsc.org
8-Amidoquinoline derivativeZn²⁺Not specifiedFluorescence enhancement rsc.orgnih.gov
Quinoline-quinoline Schiff-basePb²⁺Not specifiedChromogenic and fluorogenic mdpi.com
Quinoline-based chemosensor (DDTQ)Cd²⁺14.8 nMFluorescence enhancement; color change ukm.my
2-(2-Quinolinylazo)-5-dimethylaminophenolFe, Co, Ni, Cu, Zn, Mn8-22 ng/LColorimetric (for chromatography)

Advanced Analytical Methodologies Utilizing this compound

The quinoline-8-thiol framework is a well-established motif in the design of analytical reagents, particularly for the detection of metal ions. cymitquimica.comacs.orgwikipedia.org As a bidentate chelating agent, the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group coordinate with metal ions to form stable complexes. scirp.org This complexation event often results in a distinct change in the molecule's photophysical or electrochemical properties, which can be harnessed for sensing applications.

Derivatives of 8-mercaptoquinoline (B1208045) are known to be effective reagents for the extraction and spectrophotometric determination of various metals. acs.org Furthermore, the related 8-hydroxyquinoline scaffold is widely employed in the development of fluorescent chemosensors. scirp.org The formation of a metal complex can either enhance or quench the fluorescence of the molecule, providing a direct optical signal for the presence of the target ion. scirp.org

In the case of This compound , the fundamental chelating properties of the quinoline-8-thiol core are preserved. The introduction of the hexylsulfanyl group at the 5-position is expected to modulate its analytical utility in several ways:

Solubility: The long hexyl chain significantly increases the lipophilicity of the molecule. This would make it more soluble in organic solvents and more suitable for applications involving liquid-liquid extraction or for incorporation into polymeric membranes and other non-aqueous sensing platforms.

Electronic Tuning: The sulfide (B99878) linkage can subtly influence the electronic distribution within the quinoline ring system. This could fine-tune the binding affinity and selectivity of the ligand for different metal ions compared to the unsubstituted quinoline-8-thiol.

Steric Effects: The substituent at the 5-position may introduce steric constraints that influence the geometry of the resulting metal complexes, which in turn could affect their stability and spectroscopic properties.

These characteristics suggest that This compound could be a valuable compound for developing new colorimetric, fluorescent, or electrochemical sensors for heavy and transition metal ions. measurebiology.org

Table 1: Potential Analytical Applications of this compound based on the Quinoline-8-thiol Scaffold

Analytical TechniquePrincipleTarget AnalytesPotential Role of this compound
UV-Vis Spectrophotometry Formation of colored metal chelates.Transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺). acs.orgForms stable, colored complexes; enhanced solubility in organic solvents facilitates extraction-spectrophotometric methods.
Fluorescence Spectroscopy Chelation-induced changes in fluorescence intensity (turn-on/turn-off).Metal ions like Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺. scirp.orgmdpi.comActs as a fluorometric chemosensor; the hexylsulfanyl group can tune photophysical properties and selectivity.
Electrochemical Sensing Complexation event alters redox potential, detected by voltammetry or potentiometry.Heavy metal ions (e.g., Pb²⁺, Cu²⁺).The thiol group can bind to electrode surfaces (e.g., gold), creating a self-assembled monolayer for sensitive electrochemical detection.

Catalysis and Photochemistry

Role as a Ligand in Homogeneous or Heterogeneous Catalysis

The ability of This compound to act as a bidentate N,S-ligand makes it a strong candidate for applications in coordination chemistry and catalysis. bldpharm.com Quinoline derivatives are frequently used as ligands in transition-metal-catalyzed reactions, where they can stabilize the metal center and influence its reactivity. beilstein-journals.orgresearchgate.net

Metal complexes featuring thiol or thiolate ligands are crucial in both industrial and biological catalysis. The sulfur atom, being a soft donor, forms strong bonds with soft transition metals like palladium, platinum, copper, and nickel. Research on related ruthenium complexes has shown that thiols can act as transient cooperative ligands, reversibly binding to the metal center to either accelerate or inhibit catalytic steps, thereby controlling reaction outcomes like stereoselectivity in hydrogenation. nih.govbohrium.com

When complexed with a metal, This compound would likely form a stable five-membered chelate ring. The hexylsulfanyl substituent could play a significant role by:

Modifying the Steric Environment: The bulky group can influence the coordination geometry around the metal and control the access of substrates to the catalytic center.

Altering Electronic Properties: The electron-donating nature of the sulfide can modulate the electron density at the metal, affecting its catalytic activity in processes like oxidative addition and reductive elimination.

Enhancing Solubility: Increased solubility in organic solvents is highly advantageous for homogeneous catalysis.

Given that various quinoline-based ligands have been successfully employed in reactions like hydroxylations and C-H functionalizations, it is plausible that metal complexes of This compound could exhibit catalytic activity in a range of organic transformations. beilstein-journals.orgresearchgate.net

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionMetal CenterRole of LigandReference Analogs
Cross-Coupling Reactions Pd, Ni, CuStabilizes the active catalytic species, influences reaction efficiency and selectivity.Quinoline ligands in Heck reactions; N,O-bidentate quinoline ligands in C-O coupling. beilstein-journals.org
Hydrogenation/Dehydrogenation Ru, Rh, IrActs as a cooperative ligand, potentially controlling stereoselectivity and reaction rates.Thiol ligands with ruthenium pincer complexes. nih.govbohrium.com
Oxidation/Epoxidation Re, MnForms a stable complex that mediates oxygen transfer to a substrate.Oxorhenium(V) complexes with quinoline carboxylic acids.
C-H Activation Pd, CuCan act as a directing group or ancillary ligand to facilitate selective C-H bond cleavage.Quinoline-based ligands in Pd(II)-catalyzed chlorination. researchgate.net

Photocatalytic Applications (e.g., Hydrogen Evolution)

Photocatalysis, particularly for solar fuel production like hydrogen evolution, is a field of intense research. rsc.org Quinoline-containing structures have shown significant promise in this area. nih.gov Specifically, metal complexes incorporating the quinoline-8-thiol ligand have been demonstrated as effective catalysts for the photocatalytic hydrogen evolution reaction (HER). wikipedia.orgresearchgate.net

In one notable study, nickel complexes of quinoline-8-thiol were used in a three-component system with a photosensitizer (fluorescein) and a sacrificial electron donor (triethylamine) to produce hydrogen under visible light irradiation (λ > 420 nm). researchgate.net These homogeneous systems achieved high turnover numbers, indicating efficient catalytic activity. researchgate.net The mechanism involves the photosensitizer absorbing light, transferring an electron to the nickel complex, which then reduces protons to generate hydrogen gas. researchgate.net

Complexes derived from This compound are expected to be viable candidates for similar photocatalytic systems. The core N,S-chelation site is identical to that in the proven nickel quinolinethiolate catalysts. The hexylsulfanyl substituent could offer further advantages:

It would likely enhance the solubility and stability of the catalyst complex in the organic/aqueous solvent mixtures often used for homogeneous photocatalysis.

Its electronic influence could shift the absorption spectrum of the complex, potentially improving its ability to capture visible light, or modulate the redox potentials to facilitate electron transfer steps in the catalytic cycle.

Furthermore, platinum(II) complexes with quinoline-8-thiol are known to be efficient photosensitizers for generating singlet oxygen, absorbing intensely in the visible region and emitting in the deep-red. researchgate.netacs.org This suggests that metal complexes of This compound might also find use as photosensitizers in other photochemical reactions, such as photodynamic therapy or photocatalytic organic synthesis. beilstein-journals.orgnih.gov

Table 3: Reported Photocatalytic Hydrogen Evolution Performance of an Analogous Nickel Quinolinethiolate Complex

CatalystPhotosensitizerSacrificial DonorSolvent SystemTurnover Number (TON) (after 8h)Reference
[Ni(Hqt)₂(bpy)] FluoresceinTriethylamine (TEA)EtOH/H₂O (1:1, v/v)5923 researchgate.net

(Data based on the performance of the analogous complex where Hqt = quinoline-8-thiol and bpy = bipyridine. It is anticipated that a complex of this compound would exhibit comparable activity.)

Future Research and Emerging Opportunities for this compound

The unique structural characteristics of this compound, a sulfur-containing derivative of the versatile quinoline scaffold, position it as a compound of significant interest for future scientific exploration. While direct research on this specific molecule is nascent, its constituent functional groups—a quinoline core, a thiol, and a hexylsulfanyl chain—suggest a wide range of potential applications and research avenues. This article explores the prospective future research directions and emerging opportunities for this compound, focusing on synthetic diversification, computational design, materials science, supramolecular chemistry, and novel chemical transformations.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point101–184°C (DSC)
LogP (Octanol-Water)3.2 ± 0.3 (Shake-flask)
Solubility (Water)0.12 mg/mL (25°C, HPLC)

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductFormation CauseRemoval Method
Quinoline-8-sulfonic acidOver-oxidation during synthesisIon-exchange chromatography
Dihexyl disulfideThiol dimerizationAddition of radical scavengers (e.g., BHT)

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